molecular formula C17H16N2O5S2 B2665431 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896335-34-5

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2665431
CAS No.: 896335-34-5
M. Wt: 392.44
InChI Key: JYHZNASSSFAYAO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains methoxy groups and a methanesulfonyl group, contributing to its unique chemical properties.

Scientific Research Applications

Antiarrhythmic Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives demonstrate significant Class III antiarrhythmic activity. Studies have shown these compounds to be potent in prolonging the action potential duration, which is crucial in treating arrhythmias. They effectively increase the ventricular fibrillation threshold and can restore sinus rhythm, making them promising for cardiac arrhythmia treatment (Ellingboe et al., 1992).

Antimicrobial and Antiviral Properties

Research indicates potential antimicrobial and antiviral applications, particularly in treating malaria and COVID-19. Theoretical and computational studies, including molecular docking, have highlighted the efficacy of sulfonamide derivatives in inhibiting pathogens like Plasmodium species and SARS-CoV-2 (Fahim & Ismael, 2021).

Antidopaminergic Properties

Some derivatives exhibit significant antidopaminergic properties, making them potential candidates for antipsychotic medications. Their ability to interact with dopamine receptors, and their distinct symptomatic responses compared to existing antipsychotics, suggest their utility in treating psychiatric disorders (Högberg et al., 1990).

Anti-inflammatory and Analgesic Agents

The derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic properties. Compounds synthesized from benzodifuranyl and 1,3,5-triazines showed significant inhibition of cyclooxygenase enzymes and had notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antibacterial Activity

Some synthesized compounds with the benzothiazole moiety have shown promising antibacterial activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were effective at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Antioxidant Activity

Studies on novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives show significant in vitro antioxidant activities. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2020).

Cardioprotective Properties

Compounds with a methylsulfonyl moiety, related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, have shown potential in treating cardiac ischemia and reperfusion injuries. They act as Na+/H+ exchanger inhibitors, preserving cellular integrity and improving cardiac function (Baumgarth et al., 1997).

Photovoltaic Performance

In the field of solar cell technology, derivatives of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been explored to improve the morphology and performance of polycarbazole-based bulk heterojunction solar cells. They contribute to enhanced domain structure and hole mobility, leading to higher power conversion efficiency (Chu et al., 2011).

Future Directions

While specific future directions for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” are not available, thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of o-aminothiophenol with carbon disulfide and an alkylating agent to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-5-4-6-11(7-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZNASSSFAYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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